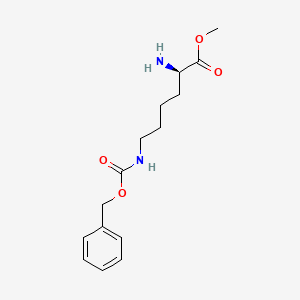

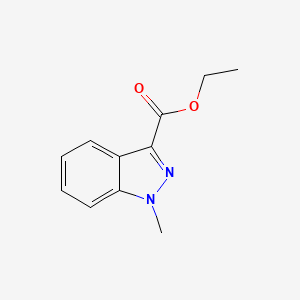

Ethyl 1-methyl-1H-indazole-3-carboxylate

説明

Ethyl 1-methyl-1H-indazole-3-carboxylate is a compound that is structurally related to various heterocyclic compounds synthesized for different applications, including medicinal chemistry and materials science. Although the specific compound is not directly mentioned in the provided papers, the synthesis and characterization of similar heterocyclic compounds such as triazoles and oxazoles are well-documented. These compounds often exhibit interesting chemical and physical properties, making them valuable in various fields.

Synthesis Analysis

The synthesis of related compounds often involves the use of "click chemistry," particularly the azide-alkyne cycloaddition, to form triazoles, as seen in the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate . Another method includes the reaction of ethyl diazoacetate with aryl imines in the presence of a base to yield fully substituted triazoles . Additionally, the Microwave Assisted Organic Synthesis (MAOS) method has been employed to synthesize ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, indicating the versatility and efficiency of modern synthetic techniques .

Molecular Structure Analysis

Structural and spectral characterization is crucial for understanding the properties of these compounds. For instance, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate has been crystallized and its structure determined by X-ray crystallography, revealing a triclinic space group and stabilization by an N–H⋯O hydrogen bond . Such detailed structural analysis is essential for the rational design of compounds with desired properties.

Chemical Reactions Analysis

The reactivity of these compounds is often explored through various chemical reactions. For example, ethyl oxazole-4-carboxylate has been shown to undergo direct and regioselective alkenylation, benzylation, and alkylation with different halides in the presence of palladium catalysis . Similarly, ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates have been used in condensation reactions to yield triazolo[4,5-d]pyridazin-4-ones . These reactions demonstrate the potential of such compounds to participate in diverse chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often influenced by their molecular structure. For instance, the melting point of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate was determined to be 75-77 °C, and its corrosion inhibition efficiency on carbon steel was found to be significant at certain conditions . The elucidation of these properties is typically achieved through various spectroscopic techniques, including mass spectroscopy, IR, and NMR .

科学的研究の応用

-

Medicinal Chemistry

- Summary of Application : Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .

- Methods of Application : The synthesis of indazole derivatives involves various methods, including the use of different functional groups .

- Results or Outcomes : These compounds have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities .

-

Pharmacology

- Summary of Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

- Methods of Application : The specific methods of application depend on the specific compound and its intended use. For example, a series of new 3-amino-N-phenyl-1H-indazole-1-carboxamides were synthesized and evaluated for their in vitro antineoplastic activity .

- Results or Outcomes : The results vary depending on the specific compound and its use. For example, the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .

-

Anti-inflammatory Agents

- Summary of Application : Indazole derivatives have been found to possess anti-inflammatory properties . For instance, 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential .

- Methods of Application : The specific methods of application depend on the specific compound and its intended use. For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole was found to possess high anti-inflammatory activity along with minimum ulcerogenic potential .

- Results or Outcomes : The results vary depending on the specific compound and its use. For example, 65 new derivatives of ethyl-1H-indazole-3-carboxylate containing various aliphatic or aromatic acyl radicals were synthesized and evaluated preliminarily .

-

Inhibitors of Human Neutrophil Elastase

-

Protein Kinase/Akt Inhibitors

- Antimicrobial Agents

- Summary of Application : Indazole derivatives have been found to possess antimicrobial properties . These compounds can be used to treat various bacterial and fungal infections .

- Methods of Application : The specific methods of application depend on the specific compound and its intended use. For example, the antimicrobial activity of these compounds can be evaluated using disk diffusion method against various bacterial and fungal strains .

- Results or Outcomes : The results vary depending on the specific compound and its use. For example, some indazole derivatives showed significant antimicrobial activity against various bacterial and fungal strains .

Safety And Hazards

Ethyl 1H-indazole-3-carboxylate is recommended for use as laboratory chemicals . Uses advised against include food, drug, pesticide, or biocidal product use . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

特性

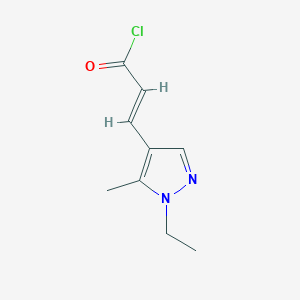

IUPAC Name |

ethyl 1-methylindazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)13(2)12-10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBXCNIZWSOGIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427630 | |

| Record name | Ethyl 1-methyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-methyl-1H-indazole-3-carboxylate | |

CAS RN |

220488-05-1 | |

| Record name | Ethyl 1-methyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl imidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B1310921.png)

![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1310924.png)